2alpha-Hydroxy Zidovudine

Description

Properties

IUPAC Name |

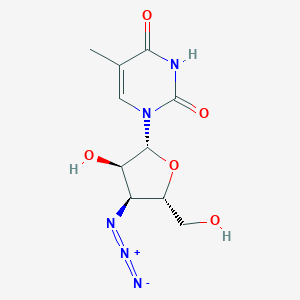

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRKESVZZVYJRB-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of 2alpha Hydroxy Zidovudine Within the Metabolic Landscape

Discovery and Initial Characterization of 2-alpha-Hydroxy Zidovudine (B1683550)

The existence of 2-alpha-Hydroxy Zidovudine as a metabolite of Zidovudine (also known as azidothymidine or AZT) was first brought to light through studies investigating the biotransformation of the parent drug by microorganisms. A pivotal study by Kruszewska and colleagues in 2003 reported the isolation and identification of a novel hydroxylated derivative of AZT following its incubation with the environmental bacterium Stenotrophomonas maltophilia. researchgate.netscielo.br

This biotransformation was noteworthy for its high efficiency, with a reported yield of approximately 97% after a ten-day incubation period. scielo.brnvmm.nl The initial characterization of this new compound was meticulously carried out using a combination of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) were employed to isolate the metabolite from the culture medium. researchgate.net Subsequently, its precise chemical structure was determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses confirmed that the hydroxylation had occurred at the 2-alpha position of the deoxyribose ring of the Zidovudine molecule, leading to the identification of 2-alpha-Hydroxy Zidovudine. researchgate.net

Mechanisms of 2-alpha-Hydroxylation in Zidovudine Metabolism

The formation of 2-alpha-Hydroxy Zidovudine represents a distinct metabolic pathway for Zidovudine, differing from the more commonly observed routes of phosphorylation, glucuronidation, and reduction of the azido (B1232118) group in humans. scielo.brfrontiersin.org The primary mechanism identified for this specific hydroxylation is microbial transformation.

Microbial Transformation Pathways of Zidovudine to 2-alpha-Hydroxy Zidovudine

The bacterium Stenotrophomonas maltophilia, a gram-negative rod commonly found in soil and water, has been identified as a key organism capable of mediating the 2-alpha-hydroxylation of Zidovudine. researchgate.net In a controlled laboratory setting, the incubation of Zidovudine with Stenotrophomonas maltophilia strain PCM 1942 resulted in the near-complete conversion of the parent drug to its 2-alpha-hydroxy metabolite. scielo.brnvmm.nl This bioconversion underscores the metabolic versatility of environmental microorganisms and their potential to modify xenobiotic compounds, including pharmaceuticals.

The table below summarizes the key findings from the microbial transformation study.

| Feature | Details |

| Microorganism | Stenotrophomonas maltophilia PCM 1942 |

| Substrate | Zidovudine (AZT) |

| Product | 2-alpha-Hydroxy Zidovudine |

| Yield | ~97% |

| Incubation Period | 10 days |

| Identification Methods | HPLC, TLC, NMR, Mass Spectrometry |

Identification and Characterization of Enzymes Mediating 2-alpha-Hydroxylation

While the microbial transformation of Zidovudine to 2-alpha-Hydroxy Zidovudine by Stenotrophomonas maltophilia is well-documented, the specific enzyme or enzymatic system responsible for this hydroxylation reaction has not yet been isolated or characterized in the scientific literature. The metabolic machinery of Stenotrophomonas maltophilia is known to be complex, featuring a wide array of enzymes that contribute to its adaptability and resistance to various compounds. However, the particular hydroxylase that acts on the 2-alpha position of Zidovudine remains to be identified.

Investigation of Cofactor Requirements and Reaction Kinetics in 2-alpha-Hydroxylation

Consistent with the lack of identification of the specific enzyme, detailed information regarding the cofactor requirements and reaction kinetics of the 2-alpha-hydroxylation of Zidovudine is currently unavailable. Elucidating these aspects would necessitate the purification of the responsible enzyme and subsequent biochemical assays. Such studies would be crucial for a comprehensive understanding of the catalytic mechanism and the factors that regulate the efficiency of this unique metabolic pathway.

Synthetic and Chemoenzymatic Strategies for 2alpha Hydroxy Zidovudine Production

Stereoselective Chemical Synthesis Approaches to Hydroxylated Zidovudine (B1683550) Derivatives

The chemical synthesis of nucleoside analogues like zidovudine is a field rich with challenges, primarily centered on achieving the correct stereochemistry at multiple chiral centers. While the literature extensively covers the synthesis of zidovudine itself and various derivatives modified at the 5'-hydroxyl group or the pyrimidine (B1678525) base, specific methods targeting the stereoselective introduction of a hydroxyl group at the 2α-position of the deoxyribose ring are not widely documented. nih.govscielo.brtandfonline.com This scarcity highlights the significant synthetic hurdles in accessing this particular stereoisomer.

The inherent structure of the deoxyribose sugar in zidovudine presents a formidable challenge to direct and selective C-H activation for hydroxylation, especially at the C-2' position. The development of such a stereoselective chemical synthesis would likely require sophisticated strategies, potentially involving:

Directed Hydroxylation: Employing directing groups that position a reactive oxidant in close proximity to the C-2' α-face of the sugar ring.

Multi-step Synthesis from Chiral Precursors: A more plausible, albeit lengthy, approach would involve the synthesis of the 2α-hydroxylated sugar moiety from a chiral pool starting material, followed by the glycosylation reaction with the thymine (B56734) base and subsequent introduction of the azido (B1232118) group at the 3'-position. This multi-step process would offer greater control over the stereochemical outcome at each stage.

Novel Reagent Development: The design of new reagents capable of stereoselectively hydroxylating the C-2' position of a pre-formed nucleoside would represent a significant breakthrough.

The complexity and low yields often associated with such multi-step synthetic routes underscore the need for more efficient and selective methods, paving the way for the exploration of enzymatic alternatives.

Biocatalytic and Chemoenzymatic Methods for Regiospecific Hydroxylation

The remarkable specificity of enzymes offers a compelling alternative to the often-complex and less selective methods of traditional organic synthesis. acs.orgrjeid.comworktribe.com The application of biocatalysis and chemoenzymatic strategies for the production of 2α-Hydroxy Zidovudine focuses on harnessing the power of enzymes to achieve regiospecific hydroxylation with high precision. nih.govbeilstein-journals.orgnih.gov

Application of Monooxygenases and Dioxygenases for Deoxyribonucleoside Hydroxylation

Monooxygenases and dioxygenases are powerful biocatalysts known for their ability to catalyze the insertion of oxygen atoms into a wide range of substrates, including the challenging C-H bonds of complex molecules. libretexts.orgnih.gov These enzymes, particularly cytochrome P450 monooxygenases, are nature's "blowtorches," capable of performing highly specific hydroxylations. nih.govsigmaaldrich.commdpi.com

Research into the microbial biotransformation of zidovudine has indeed shown the potential for hydroxylation at the C-2' position of the deoxyribose ring. researchgate.net One study identified a hydroxylated metabolite of AZT produced by a bacterial strain, although the specific stereochemistry (α or β) and the enzyme responsible were not fully characterized. researchgate.net

The discovery of a pyrimidine deoxynucleoside 2′-hydroxylase in fungi, which specifically hydroxylates the 2'-position of thymidine (B127349) to form 5-methyluridine, provides strong evidence for the existence of enzymes capable of targeting the desired position on a similar nucleoside scaffold. acs.org While this enzyme acts on thymidine, its existence suggests that similar enzymes with activity towards zidovudine may be found in nature or engineered in the laboratory.

The general mechanism for a flavin-dependent monooxygenase, a class of enzymes capable of such hydroxylations, involves the activation of molecular oxygen to form a highly reactive flavin-hydroperoxide intermediate. This intermediate is then capable of hydroxylating a substrate. libretexts.orgnih.gov

Table 1: Examples of Relevant Hydroxylating Enzymes

| Enzyme Class | Substrate Type | Relevance to 2α-Hydroxy Zidovudine |

| Cytochrome P450 Monooxygenases | Steroids, Fatty Acids, Xenobiotics | Known for versatile C-H hydroxylation; potential for engineering to target zidovudine. sigmaaldrich.commdpi.commdpi.com |

| Pyrimidine Deoxynucleoside 2′-Hydroxylase | Deoxyribonucleosides (e.g., Thymidine) | Demonstrates enzymatic capability for 2'-hydroxylation of a pyrimidine nucleoside. acs.org |

| Flavin-dependent Monooxygenases | Various organic molecules | Catalyze a wide range of oxidative reactions, including hydroxylations. libretexts.orgnih.gov |

Directed Evolution and Enzyme Engineering for Enhanced 2α-Hydroxylation Efficiency

While nature may provide enzymes with a basal level of the desired activity, their efficiency, specificity, and stability are often not optimal for industrial-scale production. This is where directed evolution and rational enzyme design come into play, offering powerful tools to tailor enzymes for specific applications. nih.govresearchgate.netillinois.edu

Directed evolution mimics the process of natural selection in the laboratory, allowing scientists to rapidly screen vast libraries of enzyme variants for improved properties. researchgate.net This iterative process of random mutagenesis, recombination, and high-throughput screening can lead to enzymes with significantly enhanced catalytic efficiency and stereoselectivity for a target substrate like zidovudine. For instance, the functionality of a cytochrome P450 enzyme has been successfully transformed from fatty acid hydroxylation to alkane degradation through directed evolution. sigmaaldrich.com

Rational design, on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. By making specific, knowledge-based mutations in the enzyme's active site, researchers can improve its affinity for the substrate and facilitate the desired chemical transformation. A structure-guided rational design approach has been successfully used to engineer a CYP154C2 enzyme for the 2α-hydroxylation of steroids, demonstrating the potential of this strategy for achieving specific hydroxylations. mdpi.com

The combination of these approaches, often referred to as semi-rational design, can be particularly powerful. Computational modeling can be used to identify key residues for mutation, which are then used to create smaller, more focused libraries for directed evolution.

Table 2: Strategies for Enhancing 2α-Hydroxylation Efficiency

| Strategy | Description | Potential Application for 2α-Hydroxy Zidovudine |

| Directed Evolution | Iterative cycles of random mutagenesis and screening to identify improved enzyme variants. researchgate.netillinois.edu | Generation of a monooxygenase with high specificity and activity for the 2α-hydroxylation of zidovudine. |

| Rational Design | Site-directed mutagenesis based on the enzyme's structure and mechanism to improve function. mdpi.com | Modification of a known hydroxylase's active site to better accommodate zidovudine and favor 2α-hydroxylation. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to create a more efficient overall process. worktribe.comnih.govbeilstein-journals.orgrsc.org | Using an enzyme for the key stereoselective hydroxylation step within a broader chemical synthesis route. |

The development of efficient synthetic and chemoenzymatic routes to 2α-Hydroxy Zidovudine is a testament to the ongoing innovation in chemical and biological sciences. While purely chemical methods face significant hurdles in achieving the desired stereoselectivity, the application of biocatalysis, particularly through the use of engineered monooxygenases, holds immense promise for the future production of this important zidovudine metabolite. The continued exploration of nature's vast enzymatic repertoire, coupled with the power of protein engineering, will undoubtedly pave the way for more efficient and sustainable methods for synthesizing complex and valuable molecules like 2α-Hydroxy Zidovudine.

Advanced Analytical Methodologies for the Detection and Quantification of 2alpha Hydroxy Zidovudine

Development and Validation of Chromatographic Techniques

Chromatography remains the cornerstone for the separation and quantification of 2alpha-Hydroxy Zidovudine (B1683550) from complex biological matrices. The development of robust and validated chromatographic methods ensures specificity, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the analysis of Zidovudine and its metabolites. iarc.frnih.govnih.gov These methods are often valued for their simplicity and accessibility. For the analysis of 2alpha-Hydroxy Zidovudine, a reversed-phase HPLC method is typically utilized.

Separation is commonly achieved on a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov The detection wavelength is generally set around 265-267 nm, which is the absorption maximum for the thymine (B56734) chromophore present in the molecule. iarc.frajpaonline.com While HPLC-UV can effectively quantify the parent drug and major metabolites, its sensitivity can be a limitation for metabolites present at very low concentrations in biological fluids. tandfonline.com To overcome this, methods may involve large sample volumes or pre-concentration steps. Method validation is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.govnih.gov

Table 1: Example HPLC-UV Method Parameters for Zidovudine Metabolite Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Water:Methanol (77:23) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 266 nm | nih.gov |

| Linear Range | 25-500 µg/mL (for Zidovudine) | nih.gov |

For enhanced sensitivity and unparalleled specificity, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard. nih.govbohrium.comresearchgate.net This technique is capable of detecting and quantifying metabolites at very low concentrations (ng/mL or even pg/mL levels) in complex matrices like plasma and peripheral blood mononuclear cells (PBMCs). nih.govacs.org

The method involves chromatographic separation followed by mass spectrometric detection. Electrospray ionization (ESI) in positive ion mode is commonly used. nih.govbohrium.com Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net For this compound, the precursor ion would correspond to its protonated molecule [M+H]+, and a characteristic product ion would be selected for monitoring. The addition of a hydroxyl group results in a mass shift of +16 Da compared to the parent drug, a key parameter for its identification. chromatographyonline.com The high selectivity of LC-MS/MS minimizes interference from endogenous matrix components, making it a robust tool for bioanalytical studies. bohrium.com

Table 2: Typical LC-MS/MS Parameters for Zidovudine Metabolite Quantification

| Parameter | Details | Source |

|---|---|---|

| Chromatography | Reversed-phase (e.g., C18) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | bohrium.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Zidovudine Transition | m/z 268 → 127 | nih.govresearchgate.net |

| Internal Standard | Stable isotope-labeled Zidovudine | nih.gov |

| Lower Limit of Quantification | 1-5 ng/mL in plasma | nih.govresearchgate.net |

The introduction of a hydroxyl group at the 2-alpha position of the deoxyribose ring can create stereoisomers. Chiral chromatography is a specialized technique used to separate these enantiomers or diastereomers. sygnaturediscovery.com The separation is based on the differential interactions between the stereoisomers and a chiral stationary phase (CSP). sygnaturediscovery.comgoogleapis.com This is critical because different stereoisomers can exhibit distinct pharmacological and toxicological profiles. While specific applications for this compound are not extensively documented, the principles of chiral chromatography are fundamental for the complete stereochemical characterization of such metabolites. sygnaturediscovery.com Techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed for both analytical and preparative-scale separation to isolate pure stereoisomers for further studies. sygnaturediscovery.com

Spectroscopic Methods for Structural Confirmation and Purity Assessment

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and purity assessment of metabolites like this compound. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the metabolite. rsc.org Multistage tandem mass spectrometry (MSn) is used to study fragmentation patterns, providing crucial information about the molecule's structure, including the location of the hydroxyl group. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) techniques, is the most powerful tool for unambiguous structure confirmation. rsc.org NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. These spectroscopic techniques are typically used on isolated and purified samples of the metabolite. rsc.org

Methodologies for Studying In Vitro Biotransformation and Metabolite Profiling

Understanding the formation of this compound is achieved through in vitro biotransformation studies. These experiments help identify the enzymes responsible for its formation and potential drug-drug interactions. nih.gov Common methodologies involve incubating the parent drug, Zidovudine, with various biological systems:

Human Liver Microsomes (HLMs): These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. nih.govnih.gov Studies with HLMs can determine if the hydroxylation is a P450-mediated reaction. nih.gov

Cell-Based Systems: Incubating Zidovudine with specific cell lines (e.g., human peripheral blood mononuclear cells) can provide insight into intracellular metabolism. asm.org

Following incubation, the samples are analyzed, typically by LC-MS/MS, to identify and quantify the metabolites formed. youtube.com This process, known as metabolite profiling, helps to create a comprehensive picture of the metabolic pathways of Zidovudine, including the formation of hydroxylated derivatives. youtube.com

Stability and Degradation Pathway Analysis of this compound

Stability testing is essential to understand how a compound behaves under various conditions. Stability-indicating assay methods, often using HPLC, are developed to separate the intact compound from its degradation products. nih.govscilit.com Zidovudine itself has been shown to degrade under hydrolytic (acidic and basic) and photolytic stress conditions, while being relatively stable to oxidation and heat. nih.govnih.govrsc.org

Forced degradation studies are conducted by exposing the compound to stress conditions such as acid, base, heat, light, and oxidation. nih.govrsc.org The resulting degradation products are then identified and characterized using LC-MS/MS and NMR. rsc.orgresearchgate.net This analysis helps to establish the degradation pathway. rsc.org A significant finding in the degradation of Zidovudine is the formation of thymine and 3'-amino-3'-deoxythymidine (B22303) (AMT), the latter of which is a known toxic catabolite. nih.govrsc.org The stability profile of this compound would be assessed in a similar manner to determine its shelf-life and identify any potentially toxic degradants.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Zidovudine | AZT, ZDV |

| 3'-azido-3'-deoxy-5'-O-α-D-glucopyranosyl-thymidine | GZDV |

| 3'-amino-3'-deoxythymidine | AMT |

| Zidovudine 5'-monophosphate | ZDV-MP |

| Zidovudine 5'-diphosphate | ZDV-DP |

| Zidovudine 5'-triphosphate | ZDV-TP |

| 3'-azido-2',3'-dideoxyuridine | AzdU |

| Thymine | - |

| Methanol | - |

| Acetonitrile | - |

| Tetrabutyl ammonium (B1175870) phosphate (B84403) | - |

| Abacavir | ABC |

| Lamivudine | 3TC |

| Nevirapine | NVP |

| Stavudine | d4T |

| Doxorubicin | - |

Q & A

Q. What are the primary analytical methods for identifying and quantifying 2α-Hydroxy Zidovudine in synthetic mixtures?

Methodological Answer:

- Micellar Electrokinetic Chromatography (MEKC) and High-Performance Liquid Chromatography (HPLC) are widely used. MEKC employs sodium dodecyl sulfate (SDS) as a surfactant to separate 2α-Hydroxy Zidovudine from Zidovudine (AZT) and other isomers, achieving resolution within short analysis times. Validation parameters (e.g., repeatability, LOD/LOQ) should align with pharmacopeial standards for impurities .

- Key Validation Steps : Ensure linearity across expected concentration ranges (e.g., 0.1–10 μg/mL), spike-and-recovery tests for accuracy, and comparison with reference standards.

Q. How is 2α-Hydroxy Zidovudine synthesized, and what are common impurities in its preparation?

Methodological Answer:

- Synthesis typically involves hydroxylation of Zidovudine at the 2α position. Impurities arise from incomplete reaction steps, geometric isomerization, or degradation byproducts (e.g., thymine derivatives).

- Impurity Profiling : Use MEKC or HPLC to monitor intermediates and byproducts during synthesis. For example, identifies 10 related substances in AZT samples, including isomers and oxidation products .

Q. What stability-indicating assays are recommended for 2α-Hydroxy Zidovudine under varying storage conditions?

Methodological Answer:

- Conduct forced degradation studies under acidic/alkaline hydrolysis, thermal stress, and photolytic conditions . Monitor degradation pathways via HPLC with UV detection (e.g., 265 nm for AZT analogs).

- Validation Criteria : Ensure specificity (no co-elution of degradation peaks), robustness (pH/temperature variations), and stability-indicating capability per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pharmacokinetic activity of 2α-Hydroxy Zidovudine compared to AZT?

Methodological Answer:

- Comparative In Vitro/In Vivo Studies : Use cell-based assays (e.g., HIV inhibition in MT-4 cells) paired with LC-MS/MS to measure intracellular concentrations.

- Statistical Analysis : Apply longitudinal mixed-effects models to account for inter-subject variability, as seen in AZT clinical trials . Address discrepancies by standardizing metabolite extraction protocols and controlling for enzymatic degradation (e.g., cytochrome P450 activity).

Q. What experimental design considerations are critical for assessing 2α-Hydroxy Zidovudine’s mechanism of action?

Methodological Answer:

- Hypothesis-Driven Frameworks : Use PICO (Population: cell lines/animal models; Intervention: dose-response; Comparison: AZT; Outcome: IC50/CD4+ counts) to structure studies.

- Controls : Include AZT as a positive control and untreated cohorts. For in vivo studies, stratify subjects by baseline CD4+ counts, as done in Fischl et al. (1987) .

- Power Analysis : Calculate sample sizes using pilot data on effect size variability (e.g., 20% reduction in viral load with α=0.05, β=0.2) .

Q. How can researchers address gaps in understanding the metabolic pathways of 2α-Hydroxy Zidovudine?

Methodological Answer:

- Isotopic Tracer Studies : Use C-labeled 2α-Hydroxy Zidovudine to track metabolite formation in hepatocyte cultures.

- Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomic profiling to identify enzymes (e.g., UDP-glucuronosyltransferases) involved in its metabolism. Cross-validate findings with knockout models .

Q. What statistical methods are appropriate for analyzing dose-response relationships in 2α-Hydroxy Zidovudine studies?

Methodological Answer:

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data. Use Akaike’s Information Criterion (AIC) to compare models.

- Handling Outliers : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize bias. For longitudinal data, use mixed-effects models to account for repeated measures, as demonstrated in AZT trials .

Methodological and Reproducibility Challenges

Q. How can researchers ensure reproducibility in synthesizing 2α-Hydroxy Zidovudine?

Methodological Answer:

- Detailed Reaction Logs : Document temperature, solvent purity, and catalyst ratios. Use H-NMR and LC-HRMS to confirm batch-to-batch consistency.

- Open-Science Practices : Share protocols via platforms like Zenodo and include negative controls (e.g., reactions without catalysts) to identify contamination sources .

Q. What strategies mitigate bias in preclinical efficacy studies of 2α-Hydroxy Zidovudine?

Methodological Answer:

- Blinding and Randomization : Assign treatment groups using computer-generated sequences. For in vivo studies, use third-party personnel for drug administration and outcome assessment.

- Pre-Registration : Submit study designs to repositories like Open Science Framework (OSF) to limit post hoc analysis bias .

Future Directions and Knowledge Gaps

What unanswered questions exist about 2α-Hydroxy Zidovudine’s role in combination antiretroviral therapy?

Methodological Answer:

- Synergy Studies : Test 2α-Hydroxy Zidovudine with protease inhibitors (e.g., Ritonavir) using Chou-Talalay combination index analysis.

- Resistance Profiling : Serial passage HIV-1 in increasing drug concentrations to identify mutations conferring resistance. Compare with AZT-resistant strains via next-gen sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.